molecular formula C14H13N3O2 B11688907 N'-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide

N'-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide

Katalognummer: B11688907
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: XLBBHANNLVSDIO-MHWRWJLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide is a hydrazone Schiff base compound. It is known for its versatile applications in various fields of science, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a hydrazone linkage and a hydroxyphenyl group, making it an interesting subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide typically involves the reaction of isonicotinic hydrazide with 4-hydroxyacetophenone. The reaction is carried out in an ethanol solution, where the mixture is heated to around 70°C for 2 hours. After heating, the solution is cooled to 4°C, leading to the formation of colorless crystals .

Industrial Production Methods

While specific industrial production methods for N’-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and substituted phenyl derivatives

Wirkmechanismus

The mechanism of action of N’-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide involves its interaction with molecular targets through its hydrazone linkage and hydroxyphenyl group. These interactions can lead to the modulation of various biological pathways, including oxidative stress response and microbial inhibition. The compound’s ability to form complexes with metal ions also plays a crucial role in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide
  • N’-[1-(4-methoxyphenyl)ethylidene]isonicotinohydrazide
  • N’-[1-(4-chlorophenyl)ethylidene]isonicotinohydrazide

Uniqueness

N’-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide is unique due to its hydroxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in hydrogen bonding and other interactions, making it more versatile compared to its analogs .

Eigenschaften

Molekularformel

C14H13N3O2

Molekulargewicht

255.27 g/mol

IUPAC-Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-10(11-2-4-13(18)5-3-11)16-17-14(19)12-6-8-15-9-7-12/h2-9,18H,1H3,(H,17,19)/b16-10+

InChI-Schlüssel

XLBBHANNLVSDIO-MHWRWJLKSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=C(C=C2)O

Kanonische SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.